3-Bromo-5-fluorobenzene-1,2-diamine

Descripción

The exact mass of the compound 3-Bromo-5-fluorobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-fluorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

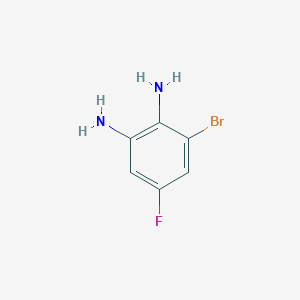

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCINLTLIJKUOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554685 | |

| Record name | 3-Bromo-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115440-10-3 | |

| Record name | 3-Bromo-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115440-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 3-bromo-5-fluorobenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. The described methodology is based on a multi-step synthesis commencing from commercially available precursors. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its practical implementation.

Overview of the Synthetic Pathway

The synthesis of 3-bromo-5-fluorobenzene-1,2-diamine (CAS Number: 115440-10-3) is proposed to proceed via a three-step sequence involving bromination, nitration, and reduction.[1][2][3][4] The logical pathway starts with 2-fluoroaniline, which undergoes bromination to yield 4-bromo-2-fluoroaniline. Subsequent nitration of this intermediate introduces a nitro group at the 6-position, affording 4-bromo-2-fluoro-6-nitroaniline. The final step involves the selective reduction of the nitro group to furnish the target diamine.

Caption: Proposed three-step synthesis pathway for 3-Bromo-5-fluorobenzene-1,2-diamine.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluoroaniline

This initial step involves the regioselective bromination of 2-fluoroaniline. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 160 parts of solid N-bromosuccinimide in portions over a period of 2 hours while maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 20 minutes.

-

Wash the dark red mixture four times with 200 parts of cold water for each wash.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline as a brown oil.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount/Volume | Molar Equivalents |

| 2-Fluoroaniline | 111.12 | 100 parts | 1.0 |

| N-Bromosuccinimide | 177.98 | 160 parts | ~1.0 |

| Methylene Chloride | 84.93 | 400 parts | - |

Step 2: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline

The second step is the nitration of 4-bromo-2-fluoroaniline. To control the regioselectivity and prevent over-oxidation of the aniline, a protection-nitration-deprotection sequence is often employed. However, direct nitration under controlled conditions is also possible. A general procedure for the nitration of a similar substituted aniline is presented here.[5]

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid, cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol can be performed for further purification.

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Amount/Volume |

| 4-Bromo-2-fluoroaniline | 190.01 | - | 1.0 equiv |

| Sulfuric Acid | 98.08 | 98% | - |

| Nitric Acid | 63.01 | 70% | 1.0-1.2 equiv |

Step 3: Synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine

The final step is the reduction of the nitro group in 4-bromo-2-fluoro-6-nitroaniline to an amine. A variety of reducing agents can be used for this transformation.[3] A common and effective method involves the use of zinc powder in the presence of ammonium chloride.[6]

Experimental Protocol:

-

In a round-bottom flask, suspend 4-bromo-2-fluoro-6-nitroaniline in a mixture of ethanol and water.

-

To this suspension, add ammonium chloride and zinc powder.

-

Heat the reaction mixture to reflux and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the zinc residue.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-fluorobenzene-1,2-diamine.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount/Volume | Molar Equivalents |

| 4-Bromo-2-fluoro-6-nitroaniline | 235.01 | 1.0 equiv | - |

| Zinc Powder | 65.38 | 10.0 equiv | - |

| Ammonium Chloride | 53.49 | 10.0 equiv | - |

| Ethanol | 46.07 | - | - |

| Water | 18.02 | - | - |

Data Presentation

The following table summarizes the key physical and chemical properties of the main compounds involved in the synthesis.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -29 |

| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN | 190.01 | Brown, oily liquid | - |

| 4-Bromo-2-fluoro-6-nitroaniline | 517920-70-6 | C₆H₄BrFN₂O₂ | 235.01 | Yellow solid | 124-126[7] |

| 3-Bromo-5-fluorobenzene-1,2-diamine | 115440-10-3 | C₆H₆BrFN₂ | 205.03 | Beige solid | 70-75[3][4] |

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

Caption: A visual representation of the experimental workflow for the synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-bromo-5-fluorobenzene-1,2-diamine. Researchers are advised to adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.

References

- 1. prepchem.com [prepchem.com]

- 2. escientificsolutions.com [escientificsolutions.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. 3-BROMO-1,2-DIAMINO-5-FLUOROBENZENE | 115440-10-3 [amp.chemicalbook.com]

- 5. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]

- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluoro-6-nitroaniline [oakwoodchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-fluorobenzene-1,2-diamine. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. This document includes a summary of its known physical and chemical properties, a detailed, representative experimental protocol for its synthesis and purification, and an illustrative example of its application in the development of kinase inhibitors. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

3-Bromo-5-fluorobenzene-1,2-diamine is a substituted aromatic diamine. Its chemical structure incorporates a bromine and a fluorine atom, which can significantly influence its reactivity and the properties of its derivatives, making it an attractive starting material for the synthesis of novel compounds with potential biological activity.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-Bromo-5-fluorobenzene-1,2-diamine | [1] |

| CAS Number | 115440-10-3 | [1] |

| Molecular Formula | C₆H₆BrFN₂ | [1][2] |

| Molecular Weight | 205.03 g/mol | [1][2] |

| Appearance | Beige solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 70-75°C | [2] |

| Boiling Point (Predicted) | 297.3 ± 35.0 °C | [2] |

| Solubility | Data not available. Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

Spectral Data (Estimated)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons will likely appear as multiplets in the range of 6.0-7.5 ppm. The amine protons are expected to show a broad singlet between 3.5 and 5.0 ppm, which can be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative fluorine and bromine atoms, as well as those bonded to the amino groups, will have characteristic chemical shifts.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present in their typical regions.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern would likely involve the loss of the amino groups and the halogen atoms.

Synthesis and Purification: A Representative Protocol

Disclaimer: The following is a representative experimental protocol for the synthesis and purification of 3-Bromo-5-fluorobenzene-1,2-diamine, based on general methods for the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound.

The synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine can be envisioned as a multi-step process starting from a commercially available precursor. A plausible route involves the nitration of a suitable bromofluoroaniline, followed by reduction of the nitro group.

Synthesis Workflow

Caption: A plausible synthetic workflow for 3-Bromo-5-fluorobenzene-1,2-diamine.

Detailed Experimental Protocol

Step 1: Reduction of 4-Bromo-2-fluoro-6-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoro-6-nitroaniline (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reducing Agent: To the stirred suspension, add a reducing agent. A common method is the use of stannous chloride (SnCl₂) dihydrate (3-4 equivalents) in concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 2: Purification

-

Recrystallization: The crude 3-Bromo-5-fluorobenzene-1,2-diamine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

-

Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, NMR, and mass spectrometry.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Aromatic diamines are key precursors in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The presence of bromine and fluorine in 3-Bromo-5-fluorobenzene-1,2-diamine allows for further functionalization and modulation of the physicochemical properties of the resulting molecules, which is particularly advantageous in the design of kinase inhibitors.

General Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for synthesizing a kinase inhibitor from the diamine.

Illustrative Signaling Pathway Targeted by Kinase Inhibitors

Kinase inhibitors often target specific signaling pathways that are dysregulated in diseases such as cancer. For instance, inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway are of significant interest.

Caption: A simplified diagram of the MAPK signaling pathway.

Safety and Handling

3-Bromo-5-fluorobenzene-1,2-diamine should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-5-fluorobenzene-1,2-diamine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern offers multiple avenues for chemical modification, making it a compound of interest for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation of its known properties and potential applications, serving as a useful resource for the scientific community. Further research into its reactivity and biological applications is warranted.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzene-1,2-diamine (CAS: 115440-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its applications in the synthesis of bioactive molecules, particularly kinase inhibitors.

Chemical and Physical Properties

3-Bromo-5-fluorobenzene-1,2-diamine is a substituted aromatic amine containing bromine and fluorine atoms, which impart unique electronic and lipophilic properties to molecules incorporating this scaffold.[1] These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and functional materials.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 115440-10-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆BrFN₂ | [3][4][5] |

| Molecular Weight | 205.03 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 70-75 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | Nc1cc(F)cc(Br)c1N | [3] |

| InChI | 1S/C6H6BrFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | [3] |

Table 2: Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | 6.5 - 7.0 | Aromatic protons, complex splitting pattern expected due to F and N coupling. |

| 3.5 - 4.5 | Broad singlet for the two amine (-NH₂) protons. | |

| ¹³C NMR | 158 - 162 (d) | C-F, large coupling constant (¹JCF). |

| 100 - 145 | Aromatic carbons, with varying shifts and C-F coupling constants. |

Synthesis and Experimental Protocols

A plausible synthetic route to 3-Bromo-5-fluorobenzene-1,2-diamine involves a multi-step process starting from a readily available substituted benzene derivative. A potential pathway is outlined below, followed by a detailed, hypothetical experimental protocol based on established chemical transformations.

Caption: Plausible synthetic pathway for 3-Bromo-5-fluorobenzene-1,2-diamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1-Bromo-3-fluorobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-3-fluorobenzene (1 equivalent). Cool the flask to 0°C in an ice-salt bath.

-

Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid (2.5 equivalents) to the dropping funnel.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 1-bromo-3-fluorobenzene, maintaining the internal temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 1-bromo-3-fluoro-2,6-dinitrobenzene, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 1-Bromo-3-fluoro-2,6-dinitrobenzene

-

Reaction Setup: To a round-bottom flask containing the dinitro compound from the previous step (1 equivalent), add a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, such as iron powder (Fe, 5-10 equivalents) and concentrated hydrochloric acid (HCl, catalytic amount), or stannous chloride (SnCl₂, 5-6 equivalents) in concentrated HCl.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess reducing agent. Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Bromo-5-fluorobenzene-1,2-diamine. The crude product can be further purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

3-Bromo-5-fluorobenzene-1,2-diamine serves as a versatile building block for the synthesis of various heterocyclic compounds with potential biological activity. Its primary application lies in the construction of benzimidazole and quinoxaline scaffolds, which are prevalent in many kinase inhibitors.

Caption: Application workflow of 3-Bromo-5-fluorobenzene-1,2-diamine in drug discovery.

Synthesis of Benzimidazole Derivatives

The ortho-diamine functionality of 3-Bromo-5-fluorobenzene-1,2-diamine readily undergoes condensation reactions with carboxylic acids or aldehydes to form the benzimidazole ring system. The resulting 5-bromo-7-fluorobenzimidazoles can be further functionalized at the bromine position using cross-coupling reactions to generate a library of potential kinase inhibitors.

Role in Kinase Inhibitor Synthesis

The bromine atom on the benzene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or amino groups, which are crucial for modulating the potency and selectivity of kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve the metabolic stability of the final drug candidate.

Safety and Handling

3-Bromo-5-fluorobenzene-1,2-diamine is harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]

Conclusion

3-Bromo-5-fluorobenzene-1,2-diamine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern offers multiple avenues for chemical modification, making it an attractive starting material for the development of novel therapeutics, particularly in the field of kinase inhibition. The synthetic routes and applications outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Mononitration of bromo and fluorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chem.wisc.edu [chem.wisc.edu]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. escientificsolutions.com [escientificsolutions.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Bromo-5-fluorobenzene-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known information and supplements it with data from closely related structural analogs to offer a robust profile for research and development purposes. This guide covers chemical and physical properties, proposed synthetic pathways, and predicted spectroscopic characteristics. The information is intended to support researchers, scientists, and drug development professionals in their work with this and similar halogenated aromatic diamines.

Introduction

3-Bromo-5-fluorobenzene-1,2-diamine is a halogenated aromatic amine that holds potential as a building block in medicinal chemistry and materials science. Its substituted phenylenediamine core is a key pharmacophore in a variety of biologically active compounds. The presence of both bromine and fluorine atoms can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding interactions, making it an attractive scaffold for drug design. Halogenated compounds are integral to the development of new pharmaceuticals, with fluorine and chlorine being particularly common in FDA-approved drugs.[1] The strategic placement of these halogens can lead to enhanced therapeutic efficacy.

This document aims to provide a detailed technical resource on 3-Bromo-5-fluorobenzene-1,2-diamine, acknowledging the current gaps in experimental data and providing well-founded estimations based on analogous compounds.

Molecular Structure and Properties

The molecular structure of 3-Bromo-5-fluorobenzene-1,2-diamine consists of a benzene ring substituted with two adjacent amino groups, a bromine atom, and a fluorine atom.

Chemical and Physical Properties

A summary of the known and predicted properties of 3-Bromo-5-fluorobenzene-1,2-diamine is presented in Table 1. The data has been compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | [2] |

| Molecular Weight | 205.03 g/mol | [2] |

| CAS Number | 115440-10-3 | [2] |

| Appearance | Predicted to be a solid | - |

| Melting Point | 70-75 °C (predicted) | - |

| Boiling Point | 297.3 ± 35.0 °C (predicted) | - |

| Density | 1.792 ± 0.06 g/cm³ (predicted) | - |

| pKa | 2.16 ± 0.10 (predicted) | - |

Structural Diagram

The logical connectivity of the atoms in 3-Bromo-5-fluorobenzene-1,2-diamine is depicted in the following diagram.

Experimental Protocols

Proposed Synthesis Workflow

A common method for synthesizing o-phenylenediamines involves the reduction of a corresponding o-nitroaniline. The synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine would likely start from a commercially available substituted benzene derivative, followed by nitration and subsequent reduction.

Step 1: Nitration The starting material, such as 1-bromo-3-fluorobenzene, would undergo electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The directing effects of the bromo and fluoro substituents would need to be considered to achieve the desired isomer.

Step 2: Isomer Separation (if necessary) Following nitration, a mixture of isomers may be produced. Purification techniques such as column chromatography or recrystallization would be employed to isolate the desired 2,4-dinitro-1-bromo-3-fluorobenzene intermediate.

Step 3: Reduction The isolated dinitro intermediate would then be reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

General Protocol for Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of aromatic amines, which would be applicable to 3-Bromo-5-fluorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum to observe the fluorine signal, which can provide valuable information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and characteristic fragment ions.

Spectroscopic Data (Predicted and Analog-Based)

In the absence of direct experimental spectra for 3-Bromo-5-fluorobenzene-1,2-diamine, this section provides predicted data and representative data from analogous compounds to guide characterization efforts.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the two amino groups. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromine, fluorine, and amino substituents.

¹³C NMR: The carbon NMR spectrum is predicted to show six signals for the six carbon atoms of the benzene ring. The chemical shifts will be affected by the attached substituents. Carbons attached to the electronegative fluorine and nitrogen atoms are expected to be shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum would provide a single resonance, and its chemical shift would be indicative of the electronic environment created by the surrounding substituents.

A comparative analysis of predicted NMR shifts for a similar compound, 1-Bromo-3-butoxy-5-nitrobenzene, with experimental data of a close analog showed good agreement, suggesting that modern NMR prediction software can provide reliable estimates for this class of compounds.[3]

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic diamine is characterized by several key absorption bands.[4][5]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500 - 3300 (two bands for -NH₂) |

| N-H (Amino) | Bending (Scissoring) | 1650 - 1580 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Aromatic Amine) | Stretching | 1335 - 1250 |

| C-Br | Stretching | 680 - 515 |

| C-F | Stretching | 1250 - 1000 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) will be observed.

Predicted Fragmentation Pathways: The fragmentation of aromatic amines often involves the loss of small neutral molecules. For halogenated compounds, the loss of the halogen atom is a common pathway.[6][7][8][9]

Relevance in Drug Discovery and Development

Substituted o-phenylenediamines are versatile precursors for the synthesis of various heterocyclic compounds, most notably benzimidazoles. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of halogen atoms, such as bromine and fluorine, can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential Biological Significance:

-

Modulation of Physicochemical Properties: The bromo and fluoro substituents can alter the lipophilicity, acidity/basicity, and metabolic stability of the molecule.

-

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.[10][11][12]

-

Site for Further Functionalization: The amino groups provide reactive sites for the introduction of various side chains to explore structure-activity relationships (SAR).

The strategic use of halogenated building blocks like 3-Bromo-5-fluorobenzene-1,2-diamine is a key strategy in modern drug discovery to fine-tune the properties of lead compounds and develop novel therapeutic agents.[1][13]

Conclusion

3-Bromo-5-fluorobenzene-1,2-diamine is a chemical entity with considerable potential for applications in medicinal chemistry and materials science. While direct and comprehensive experimental data for this molecule is currently scarce, this technical guide has provided a thorough overview based on its known properties and data from closely related analogs. The proposed synthetic routes and predicted spectroscopic data offer a valuable starting point for researchers. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.

References

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Bromo-5-fluorobenzene-1,2-diamine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the available physicochemical data for 3-Bromo-5-fluorobenzene-1,2-diamine is presented in Table 1. This information is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 115440-10-3 | [1][2] |

| Molecular Formula | C₆H₆BrFN₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Physical Form | Solid | [2] |

| Color | Beige | [2] |

| Melting Point | 70-75 °C | [2] |

| Boiling Point (Predicted) | 297.3 ± 35.0 °C | [2] |

| Density (Predicted) | 1.792 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.16 ± 0.10 | [2] |

Experimental Protocols for Spectroscopic Analysis

Detailed methodologies for obtaining NMR, IR, and MS spectra of 3-Bromo-5-fluorobenzene-1,2-diamine are outlined below. These protocols are designed to yield high-quality data for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure.

Sample Preparation:

-

Accurately weigh 10-20 mg of 3-Bromo-5-fluorobenzene-1,2-diamine for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully wipe the outside with a tissue dampened with a cleaning solvent to remove any contaminants.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (2-5 mg) of 3-Bromo-5-fluorobenzene-1,2-diamine in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3][4]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3][4]

-

If the resulting spectrum has weak absorption bands, an additional drop of the solution can be added and the solvent evaporated.[4]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Instrumentation and Methodology (Electron Ionization - GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for volatile and thermally stable compounds like halogenated anilines.[5]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector, operated at a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient program should be used to ensure good separation and peak shape. For example, an initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).[6]

-

Electron Energy: Standard 70 eV to allow for comparison with spectral libraries.[6]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragment ions.

-

Ion Source Temperature: Maintained at a temperature to prevent condensation (e.g., 230 °C).

-

References

- 1. escientificsolutions.com [escientificsolutions.com]

- 2. 3-BROMO-1,2-DIAMINO-5-FLUOROBENZENE | 115440-10-3 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization Mass Spectrometry of Halogenated Anilines (Paperback) - Walmart.com [walmart.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Solubility Profile of 3-Bromo-5-fluorobenzene-1,2-diamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzene-1,2-diamine is an organic compound with the chemical formula C₆H₆BrFN₂ and a molecular weight of approximately 205.03 g/mol .[1][2][3] It is a solid at room temperature, with a predicted melting point in the range of 70-75°C.[2] As a substituted diamine, this compound and its derivatives are of interest in medicinal chemistry and materials science, where solubility is a critical parameter for reaction conditions, formulation, purification, and bioavailability.

This technical guide addresses the solubility of 3-Bromo-5-fluorobenzene-1,2-diamine in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that no specific, experimentally-derived quantitative solubility data for 3-Bromo-5-fluorobenzene-1,2-diamine in various organic solvents has been published.

Therefore, this document provides a generalized framework for researchers to determine the solubility of this compound. It includes a standard experimental protocol for solubility determination and templates for data presentation.

Solubility Data

As of the date of this guide, no quantitative solubility data for 3-Bromo-5-fluorobenzene-1,2-diamine in common organic solvents is available in published literature. For researchers and drug development professionals, this indicates a knowledge gap that may need to be addressed through laboratory experimentation. The following table is a template that can be used to record and present such experimental data in a structured format.

Table 1: Template for Experimental Solubility Data of 3-Bromo-5-fluorobenzene-1,2-diamine

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., N,N-Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound such as 3-Bromo-5-fluorobenzene-1,2-diamine in an organic solvent using the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of 3-Bromo-5-fluorobenzene-1,2-diamine in a selected organic solvent at a constant temperature.

Materials:

-

3-Bromo-5-fluorobenzene-1,2-diamine (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-5-fluorobenzene-1,2-diamine to a series of vials. The excess of solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium may need to be determined experimentally.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of 3-Bromo-5-fluorobenzene-1,2-diamine in the diluted samples using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy). A calibration curve should be prepared using standard solutions of known concentrations. For gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the residue is measured.

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 3-Bromo-5-fluorobenzene-1,2-diamine.

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a lack of published quantitative solubility data for 3-Bromo-5-fluorobenzene-1,2-diamine in organic solvents, this guide provides a robust experimental protocol and a framework for data presentation. The determination of solubility is a fundamental step in the research and development process, and the methodologies outlined here provide a clear path for scientists to generate this critical data. The provided workflow and data table template will aid in the systematic evaluation and reporting of the solubility profile of this compound.

References

Reactivity Profile of 3-Bromo-5-fluorobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Bromo-5-fluorobenzene-1,2-diamine, a key building block in modern medicinal chemistry and materials science. The presence of ortho-disposed amino groups, along with bromine and fluorine substituents on the aromatic ring, imparts a unique and versatile reactivity to this molecule. This document details its core chemical properties, key synthetic transformations including the formation of quinoxalines and benzimidazoles, and potential for further functionalization via cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.

Chemical and Physical Properties

3-Bromo-5-fluorobenzene-1,2-diamine is a substituted o-phenylenediamine with the molecular formula C₆H₆BrFN₂. Its structure combines the reactive motifs of a vicinal diamine with the electronic and steric influences of halogen substituents, making it a valuable synthon for a variety of heterocyclic systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrFN₂ | |

| Molecular Weight | 205.03 g/mol | |

| CAS Number | 115440-10-3 | |

| Appearance | Beige solid | |

| Melting Point | 70-75 °C | |

| Boiling Point (Predicted) | 297.3 ± 35.0 °C | |

| Density (Predicted) | 1.792 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.16 ± 0.10 |

Core Reactivity

The reactivity of 3-Bromo-5-fluorobenzene-1,2-diamine is primarily dictated by the two amino groups in ortho positions and the electrophilic bromine atom. The fluorine atom primarily exerts an electronic influence on the aromatic ring.

Cyclocondensation Reactions: Synthesis of Heterocycles

The ortho-diamine functionality is a powerful tool for the synthesis of various fused heterocyclic systems, most notably quinoxalines and benzimidazoles.

The reaction of 3-Bromo-5-fluorobenzene-1,2-diamine with 1,2-dicarbonyl compounds, such as benzil, leads to the formation of substituted quinoxalines. This condensation reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting 6-bromo-8-fluoroquinoxaline scaffold is a key intermediate for further diversification.

Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-2,3-diphenylquinoxaline (Representative Protocol)

-

Materials: 3-Bromo-5-fluorobenzene-1,2-diamine (1.0 mmol), Benzil (1.0 mmol), Glacial Acetic Acid (10 mL).

-

Procedure:

-

To a solution of 3-Bromo-5-fluorobenzene-1,2-diamine in glacial acetic acid, add an equimolar amount of benzil.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 6-Bromo-8-fluoro-2,3-diphenylquinoxaline.

-

-

Expected Yield: High (based on analogous reactions).

Logical Workflow for Quinoxaline Synthesis

Caption: General workflow for the synthesis of quinoxalines.

Spectroscopic Data for an Analogous Product: 6-Bromo-2,3-diphenylquinoxaline [1]

| Signal Type | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | 8.36 (d, J = 2.1 Hz, 1H), 8.03 (d, J = 8.9 Hz, 1H), 7.83 (dd, J = 8.9, 2.0 Hz, 1H), 7.51 (d, J = 7.2 Hz, 4H), 7.40-7.33 (m, 6H) |

| ¹³C NMR (CDCl₃) | 154.31, 153.82, 141.82, 140.01, 138.77, 138.67, 133.58, 131.53, 130.58, 129.93, 129.86, 129.22, 129.15, 128.43, 128.41, 123.93 |

Note: The spectroscopic data for 6-Bromo-8-fluoro-2,3-diphenylquinoxaline is expected to be similar, with additional couplings to fluorine observable in the ¹³C NMR and potentially in the ¹H NMR spectra.

The reaction with carboxylic acids or their derivatives (e.g., aldehydes followed by oxidation) provides a route to 5-bromo-7-fluorobenzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Experimental Protocol: Synthesis of 5-Bromo-7-fluoro-1H-benzimidazole (Representative Protocol)

-

Materials: 3-Bromo-5-fluorobenzene-1,2-diamine (1.0 mmol), Formic Acid (5 mL), 4M Hydrochloric Acid.

-

Procedure:

-

A mixture of 3-Bromo-5-fluorobenzene-1,2-diamine and formic acid is heated at reflux for 4 hours.

-

After cooling, the reaction mixture is diluted with water.

-

The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

-

Expected Yield: Moderate to high.

Logical Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of benzimidazoles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 3-Bromo-5-fluorobenzene-1,2-diamine and its derivatives is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, further expanding the molecular diversity accessible from this starting material.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the bromo-substituted ring with boronic acids or their esters. This is a powerful method for introducing aryl or vinyl groups.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a route to substitute the bromine atom with a variety of primary or secondary amines.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling (General Considerations)

-

Materials: Bromo-substituted substrate (1.0 equiv.), Coupling partner (boronic acid or amine, 1.1-1.5 equiv.), Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), Ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, 2-3 equiv.), Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-substituted substrate, palladium catalyst, ligand, and base.

-

Add the anhydrous, degassed solvent, followed by the coupling partner.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for palladium-catalyzed cross-coupling.

Applications in Drug Discovery and Materials Science

The derivatives of 3-Bromo-5-fluorobenzene-1,2-diamine are valuable in several areas of research and development:

-

Medicinal Chemistry: The resulting quinoxaline and benzimidazole scaffolds are present in a wide array of pharmacologically active compounds, including kinase inhibitors, antimicrobials, and antiviral agents. The fluorine atom can enhance metabolic stability and binding affinity, while the position of the bromine allows for late-stage functionalization to explore structure-activity relationships.

-

Materials Science: The extended aromatic systems that can be synthesized from this building block are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety Information

-

Hazard Statements: Harmful if swallowed. Causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-Bromo-5-fluorobenzene-1,2-diamine is a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its reactivity allows for the straightforward construction of quinoxaline and benzimidazole cores, with the potential for further functionalization through palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and representative protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

Synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-5-fluorobenzene-1,2-diamine, a key building block in the development of novel pharmaceutical agents and functional materials. This document outlines the most plausible synthetic strategies, starting materials, and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Introduction

3-Bromo-5-fluorobenzene-1,2-diamine is a substituted o-phenylenediamine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and vicinal amino functionalities on the benzene ring makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and other complex molecular architectures. These resulting structures are often explored for their potential as kinase inhibitors, anticancer agents, and components in organic electronics. This guide details the viable synthetic routes for the preparation of this valuable intermediate.

Proposed Synthetic Pathways

A thorough review of synthetic methodologies for analogous compounds suggests a primary two-step pathway for the synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine, commencing from the commercially available starting material, 1-bromo-3-fluorobenzene.

The proposed synthetic route involves:

-

Nitration: The regioselective dinitration of 1-bromo-3-fluorobenzene to yield 1-bromo-5-fluoro-2,3-dinitrobenzene.

-

Reduction: The subsequent reduction of the dinitro intermediate to the target 3-Bromo-5-fluorobenzene-1,2-diamine.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed two-step synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine.

Starting Materials and Reagents

The successful synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine requires the following key starting materials and reagents.

| Starting Material/Reagent | CAS Number | Molecular Formula | Notes |

| 1-Bromo-3-fluorobenzene | 1073-06-9 | C₆H₄BrF | Commercially available starting material. |

| Nitric Acid (fuming) | 7697-37-2 | HNO₃ | Used for the dinitration step. |

| Sulfuric Acid (concentrated) | 7664-93-9 | H₂SO₄ | Catalyst and solvent for the nitration. |

| Tin(II) Chloride dihydrate | 10025-69-1 | SnCl₂·2H₂O | Reducing agent for the dinitro compound. |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | Used in conjunction with Tin(II) Chloride. |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Pd/C | Catalyst for hydrogenation (alternative). |

| Hydrogen Gas | 1333-74-0 | H₂ | Reducing agent for catalytic hydrogenation. |

| Ethanol | 64-17-5 | C₂H₅OH | Solvent for the reduction step. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Solvent for extraction and purification. |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway. These protocols are based on established procedures for analogous transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 1-Bromo-5-fluoro-2,3-dinitrobenzene (Nitration)

This procedure outlines the dinitration of 1-bromo-3-fluorobenzene. The directing effects of the bromo and fluoro substituents are expected to favor nitration at the positions ortho and para to the fluorine and meta to the bromine, leading to the desired 2,3-dinitro isomer.

Experimental Workflow:

Caption: Workflow for the nitration of 1-bromo-3-fluorobenzene.

Detailed Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL).

-

Cool the flask to 0°C in an ice-salt bath.

-

Slowly add 1-bromo-3-fluorobenzene (e.g., 0.1 mol, 17.5 g) to the stirred sulfuric acid.

-

Once the starting material is fully dissolved, add fuming nitric acid (e.g., 0.22 mol, 10 mL) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice (e.g., 500 g) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

-

The crude 1-bromo-5-fluoro-2,3-dinitrobenzene can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine (Reduction)

This section details two common methods for the reduction of the dinitro intermediate to the target diamine.

This is a classic and reliable method for the reduction of aromatic nitro groups.

Experimental Workflow:

Caption: Workflow for the reduction using Tin(II) Chloride.

Detailed Protocol:

-

In a round-bottom flask, suspend 1-bromo-5-fluoro-2,3-dinitrobenzene (e.g., 0.05 mol, 13.25 g) in ethanol (e.g., 150 mL).

-

In a separate beaker, dissolve Tin(II) chloride dihydrate (e.g., 0.3 mol, 67.7 g) in concentrated hydrochloric acid (e.g., 75 mL).

-

Add the acidic tin(II) chloride solution to the suspension of the dinitro compound.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (pH > 8).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Bromo-5-fluorobenzene-1,2-diamine by column chromatography on silica gel.

This method offers a cleaner alternative to the tin-based reduction.

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation.

Detailed Protocol:

-

Dissolve 1-bromo-5-fluoro-2,3-dinitrobenzene (e.g., 0.05 mol, 13.25 g) in ethanol (e.g., 200 mL) in a suitable hydrogenation vessel.

-

Carefully add 5-10 mol% of Palladium on Carbon (Pd/C) catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen.

-

Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields and reaction conditions based on analogous transformations reported in the literature. Actual results may vary and require optimization.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Nitration | 1-Bromo-3-fluorobenzene | 1-Bromo-5-fluoro-2,3-dinitrobenzene | Fuming HNO₃, conc. H₂SO₄, 0°C to rt, 2-4 h | 70-85 |

| 2a | Reduction (SnCl₂) | 1-Bromo-5-fluoro-2,3-dinitrobenzene | 3-Bromo-5-fluorobenzene-1,2-diamine | SnCl₂·2H₂O, conc. HCl, Ethanol, reflux, 2-3 h | 60-80 |

| 2b | Reduction (H₂) | 1-Bromo-5-fluoro-2,3-dinitrobenzene | 3-Bromo-5-fluorobenzene-1,2-diamine | H₂ (50 psi), 5-10% Pd/C, Ethanol, rt, 4-12 h | 85-95 |

Conclusion

The synthesis of 3-Bromo-5-fluorobenzene-1,2-diamine can be effectively achieved through a two-step process involving the dinitration of 1-bromo-3-fluorobenzene followed by the reduction of the resulting dinitro compound. While both tin(II) chloride reduction and catalytic hydrogenation are viable methods for the final step, catalytic hydrogenation is generally preferred due to its cleaner reaction profile and higher yields. The experimental protocols provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

3-Bromo-5-fluorobenzene-1,2-diamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluorobenzene-1,2-diamine is a substituted aromatic diamine of interest in pharmaceutical and chemical synthesis. Due to the presence of reactive amine functional groups and halogen substituents, the stability and proper storage of this compound are critical for ensuring its purity, efficacy, and safety in research and development. This guide provides a comprehensive overview of the stability profile of 3-Bromo-5-fluorobenzene-1,2-diamine, based on the general characteristics of aromatic amines and related halogenated compounds. It outlines recommended storage conditions, handling procedures, and generalized protocols for stability assessment.

Introduction

Aromatic amines are a class of compounds known for their susceptibility to degradation, primarily through oxidation. The introduction of bromine and fluorine atoms to the benzene ring can further influence the molecule's reactivity and stability. This document serves as a technical resource for professionals working with 3-Bromo-5-fluorobenzene-1,2-diamine, offering guidance on maintaining its integrity over time. While specific stability data for this compound is not extensively published, the principles outlined herein are derived from established knowledge of similar chemical structures.

Chemical Properties and Inferred Stability

The structure of 3-Bromo-5-fluorobenzene-1,2-diamine, with its two adjacent amino groups, makes it particularly susceptible to oxidation. Aromatic amines, in general, are sensitive to air and light, which can lead to the formation of colored impurities through oxidative coupling and other degradation pathways. The presence of electron-withdrawing halogen atoms (bromine and fluorine) can modulate the electron density of the aromatic ring and the basicity of the amine groups, potentially influencing the rate and pathway of degradation.

Potential Degradation Pathways:

-

Oxidation: Exposure to atmospheric oxygen can lead to the formation of quinone-imine structures and polymeric materials, often observed as a darkening of the compound from a light-colored solid to yellow or brown. This process can be accelerated by light.

-

Reaction with Acids: As a diamine, the compound is basic and will react with strong acids to form salts.

-

Thermal Decomposition: At elevated temperatures, halogenated anilines may undergo decomposition, which could involve the cleavage of carbon-halogen and carbon-nitrogen bonds.

Recommended Storage and Handling

Based on the known properties of aromatic amines and the information available in safety data sheets for similar compounds, the following storage and handling conditions are recommended to preserve the quality of 3-Bromo-5-fluorobenzene-1,2-diamine.

Data Presentation: Storage and Handling Parameters

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location, typically between 2°C and 8°C for long-term storage. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon. | Prevents oxidation by atmospheric oxygen. |

| Light Exposure | Protect from light by using an amber or opaque container. | Light can catalyze oxidative degradation. |

| Moisture | Store in a dry environment. The container should be tightly sealed to prevent moisture ingress. A desiccator can be used for added protection. | Although not explicitly stated as hygroscopic, moisture can facilitate certain degradation reactions. |

| Container | Use a tightly sealed container made of a non-reactive material, such as glass. | Prevents contamination and exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably within an inert atmosphere glovebox. Wear appropriate personal protective equipment (PPE).[1] | Minimizes exposure to air and protects the user from potential hazards. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | Aromatic amines can react vigorously with strong oxidizers and are neutralized by strong acids. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 3-Bromo-5-fluorobenzene-1,2-diamine, a series of experiments can be conducted. The following are generalized protocols that can be adapted for this purpose.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Prepare solutions or solid samples of 3-Bromo-5-fluorobenzene-1,2-diamine.

-

Expose the samples to a range of stress conditions, including:

-

Heat: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Light: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines.

-

Humidity: Store samples at controlled humidity levels (e.g., 75% RH) at a specific temperature.

-

Oxidation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

-

Acid/Base Hydrolysis: Reflux solutions of the compound in acidic and basic media.

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Long-Term Stability Study

Objective: To determine the re-test period or shelf life of the compound under recommended storage conditions.

Methodology:

-

Package multiple batches of 3-Bromo-5-fluorobenzene-1,2-diamine in the proposed container closure system.

-

Store the batches under the recommended long-term storage conditions (e.g., 2-8°C, protected from light).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples for analysis.

-

Test the samples for key quality attributes, such as appearance, purity (by HPLC), and identification (e.g., by FTIR or NMR).

-

Analyze the data for any trends in degradation or changes in physical properties over time.

Visualization of Workflow

The following diagram illustrates a logical workflow for the handling and stability assessment of a sensitive chemical compound like 3-Bromo-5-fluorobenzene-1,2-diamine.

Caption: Workflow for handling and stability testing of sensitive compounds.

Conclusion

While specific, quantitative stability data for 3-Bromo-5-fluorobenzene-1,2-diamine is limited in publicly available literature, a conservative approach to its storage and handling is warranted based on the known reactivity of aromatic diamines. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, dark environment under an inert atmosphere—researchers can minimize degradation and ensure the compound's integrity for their applications. For critical applications, especially in drug development, conducting formal stability studies as described is highly recommended to establish a definitive re-test period and understand the compound's degradation profile.

References

Application Notes and Protocols for the Use of 3-Bromo-5-fluorobenzene-1,2-diamine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-5-fluorobenzene-1,2-diamine in the synthesis of various heterocyclic compounds. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of fluorinated heterocycles in pharmaceuticals. The introduction of bromine and fluorine atoms onto the benzene ring of the diamine precursor allows for the generation of derivatives with unique physicochemical and pharmacological properties.

Introduction to 3-Bromo-5-fluorobenzene-1,2-diamine in Heterocyclic Chemistry

3-Bromo-5-fluorobenzene-1,2-diamine is a substituted o-phenylenediamine that serves as a key precursor for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles and quinoxalines. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds, while the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions.

Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles

The reaction of 3-bromo-5-fluorobenzene-1,2-diamine with various one-carbon synthons, such as formic acid or aldehydes, leads to the formation of 6-bromo-4-fluoro-1H-benzimidazoles. This class of compounds is a valuable scaffold in drug discovery.

General Reaction Scheme:

Caption: Synthesis of 6-Bromo-4-fluoro-1H-benzimidazoles.

Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-benzimidazole from Formic Acid

This protocol describes the cyclocondensation of 3-bromo-5-fluorobenzene-1,2-diamine with formic acid.

Materials:

-

3-Bromo-5-fluorobenzene-1,2-diamine

-

Formic acid (98-100%)

-

Hydrochloric acid (4N)

-

Sodium hydroxide solution (10%)

-

Ethanol

-

Activated carbon

Procedure:

-

To a round-bottom flask, add 3-bromo-5-fluorobenzene-1,2-diamine (1.0 eq) and 4N hydrochloric acid.

-

Add formic acid (3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol with a small amount of activated carbon to obtain pure 6-bromo-4-fluoro-1H-benzimidazole.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |